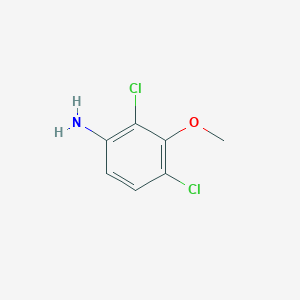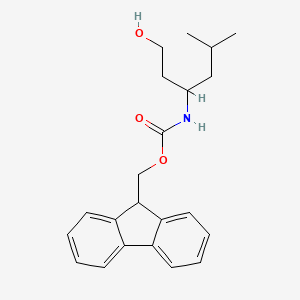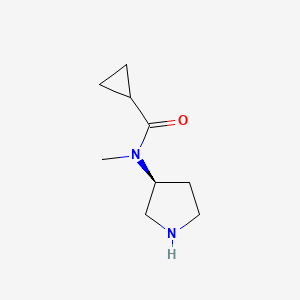
(S)-N-methyl-N-(pyrrolidin-3-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-methyl-N-(pyrrolidin-3-yl)cyclopropanecarboxamide is a chiral compound with a unique structure that includes a cyclopropane ring and a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-methyl-N-(pyrrolidin-3-yl)cyclopropanecarboxamide typically involves the reaction of (S)-pyrrolidin-3-ylamine with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-methyl-N-(pyrrolidin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the cyclopropane ring.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclopropane-reduced derivatives.
Substitution: Formation of N-alkylated derivatives.
Applications De Recherche Scientifique
(S)-N-methyl-N-(pyrrolidin-3-yl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of (S)-N-methyl-N-(pyrrolidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-N-(pyrrolidin-3-yl)cyclopropanecarboxamide: Lacks the N-methyl group, which may affect its binding affinity and biological activity.
®-N-methyl-N-(pyrrolidin-3-yl)cyclopropanecarboxamide: The enantiomer of the compound, which may have different biological activities due to its different spatial arrangement.
N-methyl-N-(pyrrolidin-3-yl)cyclopropanecarboxamide: Without the chiral center, which may result in a mixture of enantiomers with varying activities.
Uniqueness
(S)-N-methyl-N-(pyrrolidin-3-yl)cyclopropanecarboxamide is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets compared to its non-chiral or differently chiral counterparts. This specificity can result in higher selectivity and potency in its biological effects .
Propriétés
Formule moléculaire |
C9H16N2O |
|---|---|
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
N-methyl-N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C9H16N2O/c1-11(8-4-5-10-6-8)9(12)7-2-3-7/h7-8,10H,2-6H2,1H3/t8-/m0/s1 |
Clé InChI |
IDQSXIWJCYXUQF-QMMMGPOBSA-N |
SMILES isomérique |
CN([C@H]1CCNC1)C(=O)C2CC2 |
SMILES canonique |
CN(C1CCNC1)C(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


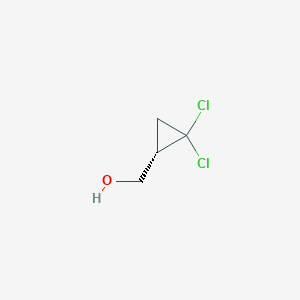
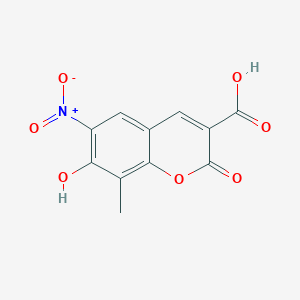

![1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12943960.png)
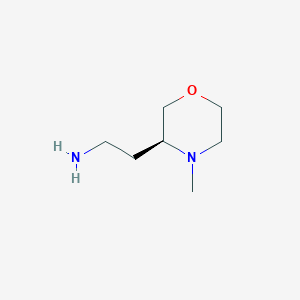


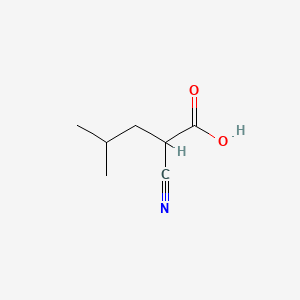


![12-hydroxy-1,10-bis(2-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12943999.png)

